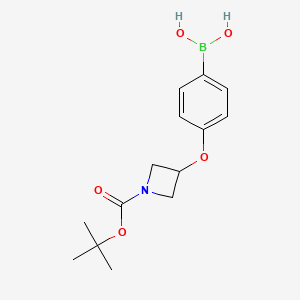

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid

Description

"(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid" is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring linked via an ether group to a phenylboronic acid moiety. This compound is structurally characterized by:

- Azetidine core: A strained four-membered nitrogen-containing ring, which confers unique conformational rigidity and reactivity compared to larger heterocycles.

- Boc protection: The Boc group enhances solubility in organic solvents and provides temporary protection for the azetidine’s amine during synthetic steps.

- Boronic acid functionality: The phenylboronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Its primary applications lie in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting enzymes or receptors requiring boronic acid motifs, such as proteasome inhibitors or β-lactamase antagonists .

Properties

IUPAC Name |

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-14(2,3)21-13(17)16-8-12(9-16)20-11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJCIGNGVASRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2CN(C2)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A representative protocol from patent CN111171065A details the use of bis(pinacolato)diboron (204 g, 940 mmol), potassium acetate (150 g, 1540 mmol), and Pd(dppf)Cl₂ (28 g, 38.2 mmol) in 2-methyltetrahydrofuran at 80°C under nitrogen. This solvent replaces traditional dioxane, enabling simplified purification via filtration and recrystallization instead of column chromatography. The method achieves a 92% yield for a structurally analogous boronate ester, suggesting applicability to the target compound.

Table 1: Comparative Miyaura Borylation Conditions

Integrated Synthetic Routes

Sequential Protection-Borylation-Etherification

A three-step route is described in Ambeed’s experimental data:

-

Boc Protection : 4-Aminomethylphenylboronic acid (3 g, 16 mmol) reacts with Boc₂O in THF/TEA to form the protected intermediate.

-

Suzuki Coupling : The boronic acid undergoes coupling with 3-bromo-5-fluoro-2-methoxy-pyridine using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (24 h reflux).

-

Deprotection and Functionalization : Trifluoroacetic acid (TFA) removes the Boc group, followed by sulfonylation to yield the final product.

While this pathway is effective for analogues, adapting it to the target compound would require substituting the azetidine fragment at the etherification stage.

One-Pot Etherification-Borylation

A streamlined approach from VulcanChem proposes concurrent etherification and borylation:

-

Boc-azetidine-3-ol is coupled to 4-bromophenol via Mitsunobu conditions.

-

The resultant 4-(azetidin-3-yl-oxy)bromobenzene undergoes Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ in 2-methyltetrahydrofuran.

This method reduces intermediate isolation steps, potentially improving overall yield.

Analytical and Practical Considerations

Purification Challenges

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. The patent CN111171065A circumvents this by using petroleum ether washes instead of aqueous workups, preserving boronate ester integrity. For the free boronic acid, lyophilization or trituration with cold diethyl ether is recommended.

Catalytic System Efficiency

Pd(dppf)Cl₂ demonstrates superior performance over Pd(PPh₃)₄ in Miyaura borylation due to its stability in polar aprotic solvents. However, its cost may necessitate catalyst recycling strategies.

Chemical Reactions Analysis

Types of Reactions

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst and base.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Acids: Trifluoroacetic acid or hydrochloric acid, used for deprotection of the tert-butoxycarbonyl group.

Major Products

Phenol Derivatives: Formed through oxidation reactions.

Aryl-Substituted Products: Formed through Suzuki-Miyaura coupling reactions.

Free Amines: Formed through deprotection of the tert-butoxycarbonyl group.

Scientific Research Applications

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid: has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and inhibitors. The tert-butoxycarbonyl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness is highlighted through comparisons with related boronic acids:

Structural Analogues

Key Comparative Analysis

- However, the azetidine’s rigidity may improve regioselectivity in couplings.

Biological Activity :

Azetidine-containing compounds often exhibit enhanced metabolic stability compared to piperidine or acyclic analogues due to reduced conformational flexibility. For example, azetidine-based boronic acids may resist enzymatic degradation better than (4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)phenyl)boronic acid .- Solubility and Stability: The Boc group increases lipophilicity, improving membrane permeability but reducing aqueous solubility. Compounds like (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid balance this with a polar aminoethyl chain .

Research Findings and Data Tables

Table 1. Physicochemical Properties Comparison

Biological Activity

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid, also known by its CAS number 1259323-78-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by various studies and data.

The molecular formula of this compound is C₁₅H₁₉NO₅, with a molecular weight of 293.3 g/mol. Its structure features a boronic acid functional group, which is known for its reactivity and utility in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₅ |

| Molecular Weight | 293.3 g/mol |

| CAS Number | 1259323-78-8 |

| MDL Number | MFCD18089675 |

Antioxidant Activity

Research indicates that boronic acids exhibit significant antioxidant properties. A study evaluating related boronic compounds demonstrated their effectiveness in scavenging free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was quantified using assays such as DPPH and ABTS, with IC50 values reported at low concentrations, indicating strong activity .

Antibacterial Properties

The compound has shown promising antibacterial activity against various strains of bacteria. In vitro studies revealed that it effectively inhibited the growth of Escherichia coli at concentrations as low as 6.50 mg/mL. This suggests potential applications in treating bacterial infections .

Anticancer Activity

In cancer research, the compound demonstrated significant cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer cell line), with an IC50 value of 18.76 ± 0.62 µg/mL. This indicates that it may be a viable candidate for further development as an anticancer agent .

Enzyme Inhibition

The biological activity of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid extends to enzyme inhibition:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate inhibition)

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition)

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (high inhibition)

- Antityrosinase : IC50 = 11.52 ± 0.46 µg/mL (moderate inhibition)

These results suggest that the compound could be useful in developing treatments for conditions where these enzymes play a critical role .

Study on Cream Formulation

A notable case study involved the incorporation of a related boronic acid into a cream formulation aimed at dermatological applications. The study assessed its antioxidant and antibacterial properties while ensuring safety through dermatological testing. The results indicated that the cream was effective without significant adverse effects on skin health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves Suzuki-Miyaura cross-coupling or Mitsunobu reactions. For example, Pd(dppf)Cl₂·CH₂Cl₂ with K₂CO₃ in polar aprotic solvents (e.g., DMF) enables aryl boronic acid coupling to halogenated intermediates . Copper catalysts (e.g., CuCl₂·2H₂O, nano-CuO) under mild conditions (20–25°C) achieve >90% yield in methanol or aqueous systems for analogous boronic acids .

- Critical Parameters : Solvent polarity, pH (neutral to basic), and temperature control are essential to minimize boronic acid protodeboronation. Purification via flash chromatography (silica gel, i-Hex/EtOAc gradients) or recrystallization ensures >97% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR identifies key protons (e.g., Boc-protected azetidine δ 1.4 ppm for tert-butyl, boronic acid B-OH δ ~7.5 ppm) and confirms regiochemistry .

- Mass Spectrometry : High-resolution LC-MS (e.g., [M+H]+ or [M−H]−) validates molecular weight and detects impurities .

- HPLC : Retention time consistency (e.g., 1.31 minutes under SMD-TFA05 conditions) and peak symmetry assess purity .

Q. What are the stability and storage requirements for this boronic acid derivative?

- Stability : Boronic acids are hygroscopic and prone to oxidation. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) prevents decomposition .

- Handling : Use anhydrous solvents (e.g., THF, DCM) for reactions to avoid hydrolysis of the Boc group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT Studies : Density functional theory (DFT) calculates bond lengths (e.g., B–O ~1.36 Å) and torsional angles to model steric hindrance at the azetidine-aryl ether junction. HOMO-LUMO gaps (~4.5 eV) predict nucleophilic reactivity at the boron center .

- Kinetic Modeling : Pseudo-first-order kinetics under varying pH (4–10) and temperature (25–80°C) quantify protodeboronation rates, guiding solvent selection .

Q. What mechanistic insights explain its role in enzyme inhibition or prochelator activation?

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure dissociation constants (Kd) for interactions with diol-containing biomolecules (e.g., serine proteases). For example, boronic acids form reversible tetrahedral adducts with catalytic serine residues (Kd ~10⁻⁶ M) .

- Prochelator Activation : ROS-responsive boronic esters (e.g., pinacol) undergo H₂O₂-triggered hydrolysis, releasing active chelators. LC-MS tracks decomposition products (e.g., tert-butanol, CO₂) in oxidative environments .

Q. How do structural modifications (e.g., azetidine substitution) impact biological activity?

- SAR Analysis :

- In Silico Docking : Molecular docking (AutoDock Vina) with SARS-CoV-2 main protease (PDB: 6LU7) identifies key hydrogen bonds between boronic acid and Gly143/His41 residues .

Data Contradictions and Resolution

- Catalyst Efficiency : Pd vs. Cu catalysts yield divergent regioselectivity in cross-couplings. Pd favors aryl-aryl bonds, while Cu promotes Ullmann-type couplings for heteroaromatics. Steric bulk of the azetidine group may disfavor Pd coordination, necessitating ligand screening (e.g., XPhos) .

- Protodeboronation Variability : Aqueous vs. anhydrous conditions significantly alter boronic acid stability. Anhydrous DMF reduces hydrolysis rates by 70% compared to THF/H₂O mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.